2-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid
Description
2-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid (CAS: 873380-48-4) is a branched carboxylic acid derivative with a phenyl ring substituted at the 4-position with a methoxy (-OCH₃) group and at the 2-position with a methyl (-CH₃) group. Its molecular formula is C₁₂H₁₆O₃, and it has a molecular weight of 208.25 g/mol .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(4-methoxy-2-methylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H16O3/c1-8-7-9(15-4)5-6-10(8)12(2,3)11(13)14/h5-7H,1-4H3,(H,13,14) |
InChI Key |
GOZYUZAXTPMJOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-2-methylphenol and 2-bromo-2-methylpropanoic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Procedure: The 4-methoxy-2-methylphenol is reacted with 2-bromo-2-methylpropanoic acid in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of 4-methoxy-2-methylbenzoic acid.
Reduction: Formation of 2-(4-methoxy-2-methylphenyl)-2-methylpropanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1. GABA Transporter Inhibition:
Recent studies have investigated the role of 2-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid as a potential inhibitor of the GABA transporter mGAT4. This compound has been modified structurally to enhance its inhibitory potency against this target, indicating its relevance in neuropharmacology . The modifications include varying the substituents on the aromatic rings, which significantly affect the compound's selectivity and efficacy.
2. Intermediate in Drug Synthesis:
The compound is also noted for its role as an intermediate in the synthesis of more complex pharmaceuticals. For instance, it has been used in the preparation of key intermediates for drugs like Alectinib, which is utilized in treating non-small cell lung cancer (NSCLC). The synthesis involves several steps including bromination and subsequent reactions that enhance the compound's therapeutic profile .
Cosmetic Applications
1. Formulation Development:
In cosmetics, 2-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid has been explored for its properties as a skin-conditioning agent. Its ability to interact with skin lipids makes it a candidate for formulations aimed at improving skin texture and moisture retention. The compound can be incorporated into creams and lotions where it acts as an emulsifier or stabilizer .
2. Polymer Integration:
The integration of this compound into polymer-based formulations has shown promise in enhancing product stability and performance. Polymers derived from or containing 2-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid can provide controlled release mechanisms for active ingredients, thereby improving the efficacy of cosmetic products while ensuring user safety .
Mechanism of Action
The mechanism by which 2-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further affecting the compound’s biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
- <sup>a</sup>logP (lipophilicity) estimated using fragment-based methods. Methoxy groups increase lipophilicity compared to chlorine in clofibric acid, but less than chlorobenzoyl groups in fenofibric acid.
- <sup>b</sup>pKa values reflect ionization of the carboxylic acid group, critical for protein binding and absorption .
Pharmacological Activity
- Clofibric Acid : Reduces triglycerides by ~20–30% and cholesterol by ~15–20% via PPARα activation .
- Fenofibric Acid: More potent, lowering triglycerides by ~40–50% and increasing HDL by ~30% due to its chlorobenzoyl group enhancing PPARα affinity .
- Bezafibrate : Broad-spectrum effects, reducing triglycerides by ~43% and cholesterol by ~20–25% .
- 2-(4-Methoxy-2-methylphenyl)-...: No direct activity data, but methoxy and methyl substituents may reduce PPARα activation compared to chlorine-containing analogs .
Biological Activity
2-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H16O3
- Molecular Weight : 208.25 g/mol
- Structure : The compound features a methoxy group and a methyl group attached to a phenyl ring, influencing its biological interactions.
The biological activity of 2-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which alters their activity and can lead to therapeutic effects.
- Signal Transduction Modulation : It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, potentially influencing cellular responses.
- Metabolic Pathway Interactions : The compound may be metabolized by various enzymes, resulting in active or inactive metabolites that contribute to its overall biological activity.
Anti-inflammatory Properties
Research has indicated that 2-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid exhibits anti-inflammatory properties. It has been investigated for its ability to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.
Anticancer Potential
The compound has shown promise in preclinical studies for its anticancer properties. It is believed to act through the inhibition of specific kinases involved in cancer cell proliferation and survival. Notably, compounds with similar structures have been reported to induce apoptosis in tumor cell lines, indicating a potential mechanism for cancer treatment .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
